molecular formula C15H25NO2 B4988997 (4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate

(4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate

Cat. No.: B4988997
M. Wt: 251.36 g/mol
InChI Key: ZXBVJDZHAACDFU-UHFFFAOYSA-N
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Description

(4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate is an organic compound that features a cyclohexene ring substituted with a methyl group and a piperidine ring attached via an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate typically involves the following steps:

    Formation of the Intermediate: The starting material, 4-methylcyclohex-3-en-1-ol, is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.

    Nucleophilic Substitution: The acetate ester is then subjected to nucleophilic substitution with piperidine under basic conditions, often using a base like sodium hydride or potassium carbonate, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the double bond in the cyclohexene ring, converting it to a cyclohexane derivative.

    Substitution: The acetate group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Materials Science: The compound’s structural features make it a candidate for the development of novel polymers and materials with specific mechanical properties.

    Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism by which (4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the activity of the target protein. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(4-Methylcyclohex-3-en-1-yl)methyl piperidin-1-ylacetate is unique due to its combination of a cyclohexene ring and a piperidine ring, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial activity, this compound’s structural features make it versatile for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(4-methylcyclohex-3-en-1-yl)methyl 2-piperidin-1-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-13-5-7-14(8-6-13)12-18-15(17)11-16-9-3-2-4-10-16/h5,14H,2-4,6-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBVJDZHAACDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)COC(=O)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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